(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is a chiral compound that integrates a benzo[b]thiophene moiety with a dihydrooxazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural features and biological activities.
(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is classified under heterocyclic compounds due to the presence of the oxazole ring, which contains both nitrogen and oxygen atoms in its structure. It is also categorized as a chiral compound because of its specific stereochemistry.
The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole typically involves several key steps:
In industrial settings, the synthesis may utilize continuous flow reactors to optimize yield and purity while minimizing waste. Advanced purification techniques are also employed to ensure high-quality final products.
The molecular formula of (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is . The structure features a cyclohexyl group attached to the dihydrooxazole ring and a benzo[b]thiophene moiety, contributing to its unique properties.
(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole can undergo various chemical transformations:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions typically involve halogens or alkylating agents under varying conditions.
The mechanism of action for (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is closely tied to its applications in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Detailed studies are necessary to elucidate these interactions fully .
The compound exhibits characteristics typical of heterocyclic compounds with a chiral center. Its melting point and solubility properties are critical for determining its usability in various applications.
(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole is expected to demonstrate stability under standard laboratory conditions but may react under specific circumstances such as exposure to strong oxidizing agents or extreme pH levels .
This compound has potential applications in several areas:
4,5-Dihydrooxazole derivatives serve as versatile scaffolds in drug discovery due to their:
Table 1: Comparative Antifungal Activity of Structurally Related 4,5-Dihydrooxazole Derivatives
Compound | C. albicans MIC (μg/mL) | C. neoformans MIC (μg/mL) | A. fumigatus MIC (μg/mL) |
---|---|---|---|
A30 | 0.03 | 0.25 | 0.5 |
A31 | 0.06 | 0.5 | 1.0 |
A32 | 0.12 | 1.0 | 1.5 |
A33 | 0.25 | 1.0 | 2.0 |
A34 | 0.5 | 2.0 | 2.0 |
Data adapted from antifungal evaluations of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives [2]
Benzo[b]thiophene represents a privileged scaffold in medicinal chemistry, contributing to pharmacological activity through:
Notably, benzo[b]thiophene-containing compounds demonstrate broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Their prevalence in FDA-approved drugs (e.g., raloxifene) validates their therapeutic utility [5].
The chiral center at C4 of the dihydrooxazole ring induces significant stereoselectivity in biological interactions:
Table 2: Molecular Characteristics of (S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉NOS |
Molecular Weight | 285.41 g/mol |
Canonical SMILES | C1OC(=N[C@H]1C1CCCCC1)C1=CC2=CC=CC=C2S1 |
Hydrogen Bond Acceptors | 3 (N1, O1, S1) |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 41.6 Ų |
Structural data sourced from chemical identification records [1]
The cyclohexyl substituent in the title compound provides conformational flexibility while maintaining lipophilicity (calculated ClogP ≈ 4.2). This balance facilitates membrane permeability without excessive hydrophobicity, as evidenced by favorable pharmacokinetic parameters in rat models for analogs like compound A31 (AUC₀–∞ > 1500 ng·h/mL) [2]. The stereochemical environment created by the (S)-configuration orients the cyclohexyl group away from the benzo[b]thiophene plane, minimizing steric clashes in enzyme active sites and optimizing binding geometry [3] [4].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9